Cas no 33300-85-5 (5-CHLORO-5H-DIBENZOPHOSPHOLE)

5-CHLORO-5H-DIBENZOPHOSPHOLE 化学的及び物理的性質
名前と識別子
-
- 5-CHLORO-5H-DIBENZOPHOSPHOLE
- 5-Chlorobenzo[b]phosphindole
- 5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole
- 5H-Benzo[b]phosphindole, 5-chloro-
- DTXSID60721749
- 5-Chlorododecahydro-1H-benzo[b]phosphindole
- 33300-85-5
-
- MDL: MFCD02093049
- インチ: InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2
- InChIKey: ONQRFNKLTKSHEJ-UHFFFAOYSA-N
- ほほえんだ: C1CCC2C(C1)C3CCCCC3P2Cl
計算された属性
- せいみつぶんしりょう: 218.00500
- どういたいしつりょう: 218.0052149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- ゆうかいてん: 146-179 °C
- PSA: 0.00000
- LogP: 4.98150
5-CHLORO-5H-DIBENZOPHOSPHOLE セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
5-CHLORO-5H-DIBENZOPHOSPHOLE 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-CHLORO-5H-DIBENZOPHOSPHOLE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 766402-250MG |
5-CHLORO-5H-DIBENZOPHOSPHOLE |
33300-85-5 | 250MG |
¥1023.72 | 2022-02-24 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 766402-1G |
5-CHLORO-5H-DIBENZOPHOSPHOLE |
33300-85-5 | 1G |
¥5155.67 | 2022-02-24 |
5-CHLORO-5H-DIBENZOPHOSPHOLE 関連文献
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Joseph A. Macor,Jessie L. Brown,Justin N. Cross,Scott R. Daly,Andrew J. Gaunt,Gregory S. Girolami,Michael T. Janicke,Stosh A. Kozimor,Mary P. Neu,Angela C. Olson,Sean D. Reilly,Brian L. Scott Dalton Trans. 2015 44 18923
5-CHLORO-5H-DIBENZOPHOSPHOLEに関する追加情報
5-Chloro-5H-Dibenzo[a,g]phosphole: A Comprehensive Overview
5-Chloro-5H-dibenzo[a,g]phosphole (CAS No. 33300-85-5) is a unique organic compound with significant potential in various scientific and industrial applications. This compound, also referred to as dibenzo[a,g]phosphole derivative, belongs to the class of phosphole derivatives, which have garnered attention due to their versatile properties and structural uniqueness. The presence of the chlorine substituent at the 5-position introduces distinct electronic and steric effects, making this compound particularly interesting for researchers in the fields of materials science, pharmacology, and organic synthesis.
The molecular structure of 5-chloro-5H-dibenzo[a,g]phosphole consists of a phosphole ring fused with two benzene rings, creating a rigid and planar aromatic system. The phosphorus atom within the phosphole ring plays a crucial role in determining the compound's electronic properties. Recent studies have highlighted the importance of such structures in achieving desirable electronic characteristics for applications in optoelectronic devices. For instance, researchers have explored the use of dibenzo[a,g]phosphole derivatives in designing advanced materials for light-emitting diodes (LEDs) and solar cells due to their excellent charge transport properties.
One of the most notable advancements involving 5-chloro-5H-dibenzo[a,g]phosphole is its role as a building block in the synthesis of bioactive compounds. Scientists have successfully utilized this compound to develop novel pharmacophores with potential therapeutic applications. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory and antioxidant activities, making them promising candidates for drug development. The chlorine substituent in dibenzo[a,g]phosphole derivative has been shown to enhance bioavailability and stability, which are critical factors in pharmaceutical research.
Another area where dibenzo[a,g]phosphole derivatives have made a significant impact is in catalysis. The phosphorus atom in these compounds can act as a Lewis acid, enabling their use as catalysts in various organic reactions. Recent research has focused on optimizing the catalytic performance of 5-chloro-5H-dibenzo[a,g]phosphole by modifying its substituents and exploring its reactivity under different conditions. These efforts have led to the development of more efficient catalysts for processes such as olefin polymerization and cross-coupling reactions.
The synthesis of dibenzo[a,g]phosphole derivatives has also been an area of intense research. Traditional methods involve multi-step reactions with high-energy intermediates, which can be challenging to scale up. However, recent breakthroughs have introduced more efficient synthetic routes using microwave-assisted synthesis and continuous-flow reactors. These advancements not only improve yield but also reduce production costs, making dibenzo[a,g]phosphole derivatives more accessible for industrial applications.
In terms of environmental impact, researchers are increasingly focusing on the sustainability aspects of dibenzo[a,g]phosphole derivatives. Studies are being conducted to assess their biodegradability and toxicity profiles under various conditions. Understanding these properties is essential for ensuring that these compounds can be safely integrated into industrial processes without posing risks to ecosystems or human health.
Looking ahead, the future of dibenzo[a,g]phosphole derivatives seems promising as researchers continue to uncover new applications and optimize existing ones. The integration of computational chemistry tools with experimental studies is expected to accelerate the discovery process, leading to innovative uses for dibenzo[a,g]phosphole derivatives across multiple disciplines.
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